1-(4-Trifluoromethylphenyl)-3-[2,6-difluorophenyl]-2-propen-1-one
Description
1-(4-Trifluoromethylphenyl)-3-[2,6-difluorophenyl]-2-propen-1-one is a fluorinated chalcone derivative characterized by a central α,β-unsaturated ketone scaffold linking two substituted aromatic rings. The 4-trifluoromethylphenyl group acts as a strong electron-withdrawing substituent, while the 2,6-difluorophenyl moiety introduces additional electronegativity and steric effects. This compound is of interest in materials science, particularly for nonlinear optical (NLO) applications, due to its extended π-conjugation and polarizable electronic structure .
Chalcones are synthesized via Claisen-Schmidt condensation, a base-catalyzed reaction between acetophenones and benzaldehydes.
Properties
IUPAC Name |
(E)-3-(2,6-difluorophenyl)-1-[4-(trifluoromethyl)phenyl]prop-2-en-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H9F5O/c17-13-2-1-3-14(18)12(13)8-9-15(22)10-4-6-11(7-5-10)16(19,20)21/h1-9H/b9-8+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTQBVMFHAXEGIL-CMDGGOBGSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)C=CC(=O)C2=CC=C(C=C2)C(F)(F)F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C(=C1)F)/C=C/C(=O)C2=CC=C(C=C2)C(F)(F)F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H9F5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-(4-Trifluoromethylphenyl)-3-[2,6-difluorophenyl]-2-propen-1-one typically involves the reaction of 4-trifluoromethylbenzaldehyde with 2,6-difluorobenzaldehyde under basic conditions. The reaction is often carried out in the presence of a base such as potassium carbonate and a solvent like ethanol. The mixture is refluxed for several hours, leading to the formation of the desired product .
Chemical Reactions Analysis
1-(4-Trifluoromethylphenyl)-3-[2,6-difluorophenyl]-2-propen-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the corresponding alcohol.
Scientific Research Applications
1-(4-Trifluoromethylphenyl)-3-[2,6-difluorophenyl]-2-propen-1-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Mechanism of Action
The mechanism of action of 1-(4-Trifluoromethylphenyl)-3-[2,6-difluorophenyl]-2-propen-1-one involves its interaction with various molecular targets. The trifluoromethyl and difluorophenyl groups enhance the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with specific enzymes or receptors, modulating their activity and leading to the desired biological effects .
Comparison with Similar Compounds
Structural and Substituent Variations
The compound’s structural analogs differ primarily in substituent positions and electronic properties:
Key Observations :
- Electron-Withdrawing Effects : The trifluoromethyl group (-CF₃) is more electronegative than -Cl or -F, enhancing charge transfer capabilities and polarizability, which are critical for NLO performance .
- Substituent Position : Para-substituted CF₃ (target compound) vs. meta-CF₃ (CAS 1357628-24-0) affects molecular symmetry and dipole alignment, influencing crystal packing and macroscopic NLO responses .
Nonlinear Optical Properties
The third-order nonlinear susceptibility (χ³) is a critical parameter for NLO materials. For FCH (), χ³ = 369.294 ±10²² m² V⁻¹, significantly higher than many chalcone analogs due to fluorine-induced hyperpolarizability and optimized crystal packing . While direct χ³ data for the target compound is unavailable, structural comparisons suggest:
- The para-CF₃ group may further enhance χ³ compared to FCH’s para-F substituent due to stronger electron withdrawal and increased molecular asymmetry.
- Chlorinated analogs (e.g., CAS 1095396-00-1) likely exhibit lower χ³ values, as Cl is less electronegative than F or CF₃ .
Intermolecular Interactions and Crystal Packing
- FCH () : Stabilized by C–H/O and C–H/F interactions, with Hirshfeld surface analysis showing 31.3% H/F contacts and 10.13% C/C interactions (π-π stacking) .
Thermal and Spectroscopic Properties
- Thermal Stability : Fluorinated chalcones like FCH exhibit high thermal stability (decomposition >200°C via TGA) due to strong C–F bonds . The CF₃-substituted analog is expected to show similar or improved stability.
- UV-Vis Absorption : FCH has a λₘₐₓ ~350 nm, attributed to π→π* transitions. The target compound’s CF₃ group may red-shift absorption due to enhanced conjugation .
Biological Activity
1-(4-Trifluoromethylphenyl)-3-[2,6-difluorophenyl]-2-propen-1-one, commonly referred to as a chalcone derivative, is a compound of significant interest due to its diverse biological activities. Chalcones are known for their potential therapeutic properties, including anticancer, antimicrobial, and anti-inflammatory effects. This article reviews the biological activities associated with this specific compound, highlighting relevant research findings, case studies, and data tables.
Chemical Structure and Properties
The compound features a chalcone structure characterized by two aromatic rings connected by a three-carbon α,β-unsaturated carbonyl system. The presence of trifluoromethyl and difluorophenyl groups enhances its biological activity through increased lipophilicity and electron-withdrawing effects.
Anticancer Activity
Research indicates that chalcone derivatives exhibit potent anticancer properties. For instance, studies have shown that compounds similar to this compound can inhibit the growth of various cancer cell lines, including breast (MDA-MB-231) and liver (HepG2) cancer cells.
- Mechanism of Action : The compound's anticancer activity is attributed to its ability to induce apoptosis in cancer cells. In vitro studies demonstrated that at concentrations as low as 1 μM, the compound could enhance caspase-3 activity significantly (1.33–1.57 times) in MDA-MB-231 cells .
| Cell Line | Concentration (μM) | Apoptosis Induction (Caspase-3 Activity) |
|---|---|---|
| MDA-MB-231 | 1 | 1.33–1.57 times |
| HepG2 | 10 | Significant reduction in viability |
Antimicrobial Activity
Chalcones have been extensively studied for their antimicrobial properties. The compound has shown effectiveness against both Gram-positive and Gram-negative bacteria.
- Activity Profile : Research indicates strong antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) ranging from 1–8 µg/mL depending on the bacterial strain .
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 1–2 |
| Escherichia coli | 2–8 |
Anti-inflammatory Properties
Chalcone derivatives are also recognized for their anti-inflammatory effects. The compound has been shown to inhibit pro-inflammatory cytokines in various cellular models, contributing to its therapeutic potential in inflammatory diseases.
Case Studies
Several case studies have highlighted the efficacy of chalcone derivatives in preclinical settings:
- Study on Breast Cancer : A study focusing on the effects of chalcone derivatives on MDA-MB-231 cells revealed that treatment with the compound resulted in significant morphological changes indicative of apoptosis and cell cycle arrest at G0/G1 phase .
- Antimicrobial Efficacy : In a comparative study of various chalcones, this compound was among the most effective against resistant strains of bacteria, showcasing its potential as a lead compound for antibiotic development .
Molecular Modeling Studies
Molecular docking studies have been employed to predict the binding affinity of this compound to various biological targets. These studies suggest that the trifluoromethyl group plays a crucial role in enhancing binding interactions with target proteins involved in cancer progression and microbial resistance.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
